N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine
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Overview
Description
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its unique structure, which includes diethyl, methyl, and methylsulfanyl groups attached to the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents like lithium aluminum hydride.
Substitution: The diethylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of diethyl, methyl, and methylsulfanyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3,6-dimethylpyridazin-4-amine: Similar structure but lacks the methylsulfanyl groups.
N,N-Diethyl-5-methylpyridazin-4-amine: Similar structure but lacks the methylsulfanyl groups and has fewer methyl groups.
Uniqueness
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine is unique due to the presence of both diethyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
112740-78-0 |
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Molecular Formula |
C11H19N3S2 |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine |
InChI |
InChI=1S/C11H19N3S2/c1-6-14(7-2)9-8(3)10(15-4)12-13-11(9)16-5/h6-7H2,1-5H3 |
InChI Key |
ITNOJCJKPFWPGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NN=C1SC)SC)C |
Origin of Product |
United States |
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